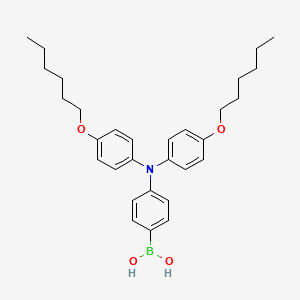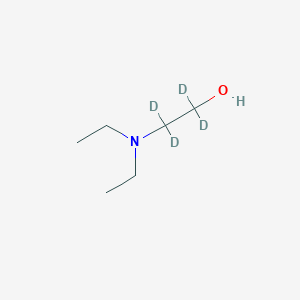
4-Mercaptopyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercaptopyrimidine-2-carboxylic acid is an organosulfur compound that features a pyrimidine ring substituted with a mercapto group (–SH) and a carboxylic acid group (–COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiourea under specific conditions. One common method includes the reaction of 2-chloropyrimidine with thiourea in ethanol and aqueous ammonia . This reaction yields the desired mercaptopyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercaptopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Mercaptopyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 4-Mercaptopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-Mercaptopyridine: An organosulfur compound with similar chemical properties but a different ring structure.
4-Amino-2-mercaptopyrimidine: Another pyrimidine derivative with an amino group instead of a carboxylic acid group.
Uniqueness: 4-Mercaptopyrimidine-2-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group on the pyrimidine ring
Propriétés
Formule moléculaire |
C5H4N2O2S |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
6-sulfanylidene-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)4-6-2-1-3(10)7-4/h1-2H,(H,8,9)(H,6,7,10) |
Clé InChI |
MDZYIFZCZFQCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)

![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)



![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)

![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)



